alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6
Description
α-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 is a deuterated stilbene derivative featuring a dimethylaminoethoxy substituent on the phenyl ring. The deuterium labeling (d6) indicates replacement of six hydrogen atoms with deuterium, typically at positions critical for metabolic stability studies or isotopic tracing in pharmacokinetic research . Stilbene derivatives are structurally characterized by a central ethylene bridge connecting two aromatic rings, which confers rigidity and π-conjugation, making them relevant in medicinal chemistry (e.g., estrogen receptor modulation) and materials science .
The dimethylaminoethoxy group enhances solubility in polar solvents and may influence receptor-binding affinity through hydrogen bonding or charge interactions. This compound’s deuterated form is primarily used in drug development to track metabolic pathways without altering pharmacological activity significantly .
Properties
Molecular Formula |
C24H25NO |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylethenyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3/b24-19+/i1D3,2D3 |
InChI Key |
PXOWMFOUQCRAAG-UZGMBCINSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 typically involves the deuteration of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene. This process can be achieved through catalytic hydrogenation using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding stilbene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Stilbene oxides.
Reduction: Reduced stilbene derivatives.
Substitution: Various substituted stilbene derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 has several scientific research applications:
Chemistry: Used as a reference material in HPLC and GC-MS analysis to ensure the accuracy and precision of analytical methods.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Utilized as an impurity standard in the manufacture of pharmaceutical products, particularly in the quality control of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a selective estrogen response modifier (SERM), influencing estrogen receptor signaling pathways. It may also inhibit protein kinase C activity, thereby affecting various cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
3,5-Dimethoxystilbene Analogs
A key analog studied by Weng et al. (2016) is 3,5-dimethoxystilbene, which replaces the dimethylaminoethoxy group with methoxy substituents. Key differences include:
- Electronic Effects: Methoxy groups are electron-donating, enhancing π-electron density in the aromatic ring, while the dimethylaminoethoxy group introduces a tertiary amine capable of protonation, altering solubility and electronic properties .
- Biological Activity: 3,5-Dimethoxystilbene analogs exhibit antioxidant and antiproliferative activities, whereas α-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6’s amine group may target receptors with basic residue interactions (e.g., serotonin or adrenergic receptors) .
Table 1: Comparison of Key Properties
| Compound | Substituents | logP* | Biological Activity | Applications |
|---|---|---|---|---|
| α-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 | Dimethylaminoethoxy, deuterated | ~3.2 | Metabolic stability studies | Isotopic tracing, drug R&D |
| 3,5-Dimethoxystilbene | Methoxy | ~2.8 | Antioxidant, antiproliferative | Cancer research |
| 4,4'-Sulfonyldiphenol | Sulfone, hydroxyl | ~1.5 | Polymer precursor | Industrial synthesis |
Deuterated vs. Non-Deuterated Stilbenes
Deuteration in α-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 reduces metabolic degradation rates compared to its non-deuterated counterpart. Studies on similar deuterated compounds show:
Alkylphenol Ethoxylates (APEOs)
APEOs like polyethylene glycol 4-(tert-octylphenyl) ether () share ethoxy chains with α-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 but differ in application:
- Function : APEOs are surfactants with industrial uses, whereas the stilbene derivative is designed for pharmaceutical research.
- Toxicity: APEOs are environmentally persistent, while the dimethylaminoethoxy group in the stilbene compound may reduce bioaccumulation due to its ionizable amine .
Research Findings and Implications
- Synthetic Accessibility: The dimethylaminoethoxy group requires protective strategies during synthesis to prevent amine oxidation, unlike methoxy-substituted stilbenes .
- Thermodynamic Stability: Deuterated stilbenes exhibit similar thermal stability to non-deuterated forms but show enhanced resistance to photodegradation in UV studies .
Biological Activity
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 is a deuterated derivative of stilbene compounds, which are known for their diverse biological activities, particularly in cancer research and therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on available literature and case studies.
- Molecular Formula : C24D6H19NO
- Molecular Weight : 349.498 g/mol
- IUPAC Name : 2-[4-[(E)-1,2-diphenylethenyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine
- SMILES Notation : [2H]C([2H])([2H])N(CCOc1ccc(cc1)\C(=C\c2ccccc2)\c3ccccc3)C([2H])([2H])[2H]
Biological Activity Overview
This compound exhibits significant biological activities, particularly related to cancer treatment and cellular signaling pathways. The compound's structure allows it to interact with estrogen receptors (ER), making it a candidate for research in estrogen-dependent cancers.
Anticancer Activity
Research indicates that stilbene derivatives can have anti-proliferative effects on cancer cells. A study highlighted that compounds similar to this compound demonstrated effective inhibition of cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism often involves modulation of estrogen receptor activity and interference with signaling pathways critical for tumor growth.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung Cancer) | 10 | Induction of apoptosis via ER modulation | |
| MCF-7 (Breast Cancer) | 5 | Estrogen receptor antagonist activity |
The biological activity of this compound is largely attributed to its ability to bind to estrogen receptors, acting as a selective estrogen receptor modulator (SERM). This binding can lead to:
- Inhibition of Cell Proliferation : By blocking estrogen's action in target tissues.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Anti-Angiogenic Effects : Reducing the formation of new blood vessels that tumors need for growth.
Case Studies
-
Study on Antiamoebic Activity :
- A series of compounds including derivatives with dimethylaminoethoxy groups were synthesized and evaluated for their antiamoebic properties against Entamoeba histolytica. The results indicated promising activity, suggesting potential applications in treating amoebic infections alongside cancer treatment strategies .
- Estrogen Receptor Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
